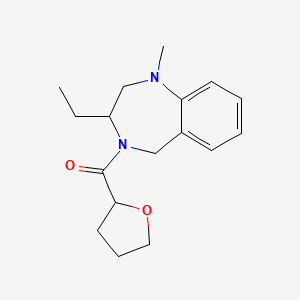![molecular formula C16H19FN4O2 B7583310 N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7583310.png)
N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A inhibits the activity of heat shock protein 90 (HSP90), a molecular chaperone that is overexpressed in cancer cells and plays a critical role in their survival and proliferation. By inhibiting HSP90, N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A may induce the degradation of client proteins that are essential for cancer cell survival, leading to cell death. Additionally, N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects
N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been shown to induce cell cycle arrest at the G2/M phase, which prevents the cells from dividing and proliferating. Additionally, N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been shown to induce apoptosis, a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Inflammatory cells, N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A in lab experiments is its high potency and selectivity. N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been shown to have potent anti-tumor and anti-inflammatory activity at low concentrations, making it a valuable tool for studying these processes in vitro and in vivo. Additionally, N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one of the limitations of N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A. One area of interest is the development of analogs of N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A that have improved pharmacokinetic properties and solubility. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A and to identify its molecular targets. Another area of interest is the investigation of N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A in combination with other therapies, such as chemotherapy and immunotherapy, to determine its potential as a combination therapy for cancer and inflammatory diseases. Finally, studies are needed to evaluate the safety and efficacy of N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A in clinical trials to determine its potential as a therapeutic agent.
Méthodes De Synthèse
N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A is a synthetic compound that can be prepared through a multi-step synthesis process. The synthesis of N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A involves the reaction of 2-fluoro-4-(1H-pyrazol-1-yl)aniline with ethyl 2,2-dimethylacrylate in the presence of a base, followed by the hydrolysis of the resulting ester to give N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A. The synthesis of N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been reported in several scientific publications, and the purity of the compound can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer therapy, where N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been shown to have anti-tumor activity in various preclinical models. Studies have demonstrated that N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide A has been shown to have anti-inflammatory properties, and it has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-16(2,3)15(23)18-9-14(22)20-11-8-19-21(10-11)13-7-5-4-6-12(13)17/h4-8,10H,9H2,1-3H3,(H,18,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBMZYWOVCGMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)NC1=CN(N=C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583230.png)
![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583240.png)
![5-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583250.png)
![1-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7583253.png)
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583254.png)
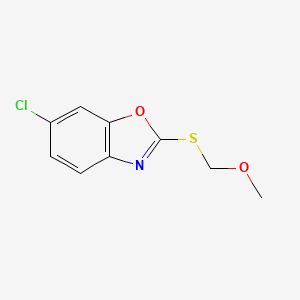
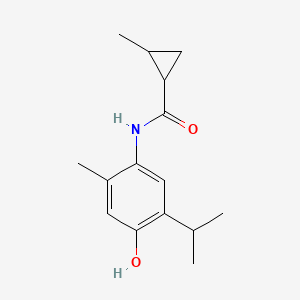
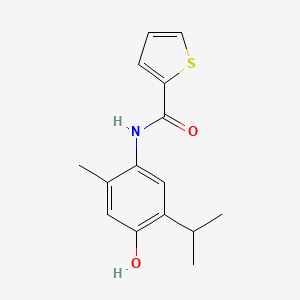

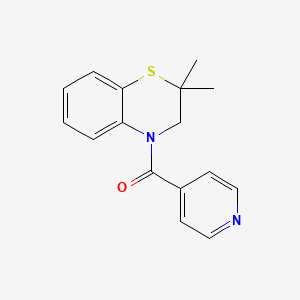
![5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583291.png)

![N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7583304.png)
